molecular formula C13H13BrN2O5S B12566827 5-(3-Bromo-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione CAS No. 169687-83-6

5-(3-Bromo-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B12566827
CAS No.: 169687-83-6
M. Wt: 389.22 g/mol
InChI Key: WTPCEGWZXOSLSS-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a brominated thiophene ring, a hydroxylated tetrahydrofuran ring, and a pyrimidine dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to introduce the bromine atom at the 3-position. This is followed by the formation of the pyrimidine dione core through a series of condensation reactions involving appropriate precursors. The tetrahydrofuran ring is then constructed and functionalized with hydroxyl groups through selective reduction and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromine atom can be reduced to form a hydrogenated thiophene ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its hydroxylated tetrahydrofuran ring can mimic natural sugar moieties, making it useful in glycoscience research.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for drug development. Its diverse functional groups and heterocyclic rings can interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the hydroxylated tetrahydrofuran ring can form hydrogen bonds with biological macromolecules. The pyrimidine dione core can participate in various biochemical pathways, potentially inhibiting or modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
  • 5-(3-Fluoro-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
  • 5-(3-Methyl-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione

Uniqueness

The presence of a bromine atom in 5-(3-Bromo-thiophen-2-yl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione imparts unique electronic and steric properties compared to its chloro, fluoro, and methyl analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.

Properties

CAS No.

169687-83-6

Molecular Formula

C13H13BrN2O5S

Molecular Weight

389.22 g/mol

IUPAC Name

5-(3-bromothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H13BrN2O5S/c14-7-1-2-22-11(7)6-4-16(13(20)15-12(6)19)10-3-8(18)9(5-17)21-10/h1-2,4,8-10,17-18H,3,5H2,(H,15,19,20)/t8-,9+,10+/m0/s1

InChI Key

WTPCEGWZXOSLSS-IVZWLZJFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=C(C=CS3)Br)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=C(C=CS3)Br)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.